Ephedrine hydrochloride
Overview
Description
Ephedrine hydrochloride is a decongestant and bronchodilator. It is used for temporary relief of shortness of breath, chest tightness, and wheezing due to bronchial asthma . It is also used for the treatment of arterial hypertension and narcolepsy . Ephedrine works by reducing swelling and constricting blood vessels in the nasal passages and widening the lung airways, allowing you to breathe more easily .
Synthesis Analysis
Ephedrine was first isolated in 1987 from the Chinese species Ephedra sinica (Stapf.) and is now widely used in medical practice . Various solvents have been tested for extraction from raw material, including dichloroethane, benzene, chloroform, toluene, chlorobenzene, amyl, ethyl, and isopropyl alcohols, and aqueous solutions of mineral acids of various concentrations .Molecular Structure Analysis
The molecular formula of Ephedrine hydrochloride is C10H15NO.ClH . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Ephedrine reacts with ninhydrin and has been modified to become suitable for quantitative analysis . It also reacts with an auxiliary pharmaceutical substance, sodium crosscarmellose, in aqueous-organic solutions and in dry mixtures .Physical And Chemical Properties Analysis
Ephedrine hydrochloride appears as colourless crystals or white crystalline powder . It has a melting point of 216-220 °C (lit.) . It is freely soluble in water, soluble in ethanol (96 per cent) .Scientific Research Applications
Clinical Applications and Effects
- Bronchial Asthma Relief : Ephedrine hydrochloride has been historically recognized for its clinical effectiveness in controlling asthma. However, its use has been observed to have varying degrees of effectiveness based on the source and preparation methods of the drug (Miller, Chen, & Schmidt, 1926).
- Pharmacological Characteristics : Ephedrine's pharmacological effects, particularly as a norepinephrine transporter substrate, have been characterized, offering insights into its mechanisms at biogenic amine transporters and various human receptors (Rothman et al., 2003).
- Body Fluid Metabolism : A study on rabbits showed that ephedrine hydrochloride can regulate body fluid metabolism and influence specific proteins like Aquaporin-1 and Aquaporin-2 in the kidney, which are crucial for water balance in the body (Zhang et al., 2019).
Therapeutic System Development
- Transdermal Therapeutic Systems : Research has been conducted on the development of transdermal films of ephedrine and its hydrochloride salt for treating asthma. These films were evaluated for drug diffusion patterns and skin irritation, showing potential for non-oral administration of the drug (Bhalla & Toddywala, 1988).
Molecular and Chemical Applications
- Asymmetric Transfer Hydrogenation : Ephedrine hydrochloride has been used in catalyzed asymmetric transfer hydrogenation of prochiral ketones in water, highlighting its role in facilitating chemical reactions (Mao et al., 2005).
- **Electrochemical Sensor Development**: An electrochemical sensor for ephedrine hydrochloride determination was developed using molecular imprinting techniques. This sensor showed potential for detecting ephedrine in various samples, including saliva, demonstrating its utility in drug monitoring and detection (Jia et al., 2021).
Biological Research
- Inflammatory Response Control : Ephedrine hydrochloride has been found to play a role in controlling inflammatory responses, particularly in the context of septic patients. It was observed to increase IL-10 production and decrease proinflammatory cytokine secretion, suggesting its potential as an anti-inflammatory drug (Zheng et al., 2013).
Analytical Applications
- Charge–Transfer Complexation : The ability of ephedrine to form charge–transfer complexes with various π-acceptors was investigated. This research provides foundational data for the quantitative assessment of ephedrine, which is important in food products, pharmaceutical formulations, and drug toxicity analyses (Refat et al., 2014).
Pharmaceutical Development
- Controlled Transdermal Delivery : Research on formulating ephedrine for transdermal applications showed promising results. The developed system allowed for controlled drug release and maintained steady drug plasma levels, offering an alternative to oral administration (Jain, Vyas, & Dixit, 1990).
Safety And Hazards
Ephedrine hydrochloride is a poison by ingestion, intraperitoneal, intravenous, subcutaneous, and intramuscular routes. It is moderately toxic by parented route . When heated to decomposition, it emits very toxic fumes of HCl and NOx . Common side effects include trouble sleeping, anxiety, headache, hallucinations, high blood pressure, fast heart rate, loss of appetite, and urinary retention .
properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXUFOVQVENIU-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045825 | |
Record name | Ephedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ephedrine hydrochloride | |
CAS RN |
50-98-6 | |
Record name | (-)-Ephedrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ephedrine Hydrochloride [USAN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ephedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ephedrine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ephedrine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLJ6390P1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.